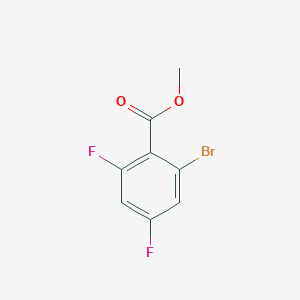

Methyl 2-bromo-4,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-4,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(9)2-4(10)3-6(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYBACALZQKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate

CAS Number: 1379336-54-5

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a halogenated aromatic ester that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the ester and two fluorine atoms on the aromatic ring, provides multiple reactive sites for further chemical modification. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthesis pathway, expected reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available supplier information and calculated values.

| Property | Value | Source |

| CAS Number | 1379336-54-5 | [3] |

| Molecular Formula | C₈H₅BrF₂O₂ | [3] |

| Molecular Weight | 251.02 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to light brown solid (inferred from related compounds) |

Synthesis and Plausible Experimental Protocol

Part 1: Synthesis of 2-bromo-4,6-difluorobenzoic acid

The synthesis of the precursor acid could be achieved through a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Caption: Plausible synthetic route to 2-bromo-4,6-difluorobenzoic acid.

Part 2: Fischer Esterification to this compound

The final step would involve the esterification of the synthesized carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4][5][6]

Caption: Esterification of the precursor acid to the final product.

Detailed Protocol (Hypothetical):

-

Acidification: To a solution of 2-bromo-4,6-difluorobenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers two primary sites for chemical modification: the bromine atom and the methyl ester.

Cross-Coupling Reactions at the C-Br Bond

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position, enabling the rapid generation of diverse molecular scaffolds. This is a cornerstone of modern medicinal chemistry for creating libraries of compounds for biological screening.[10]

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Modification of the Ester Group

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and two aromatic protons, likely appearing as complex multiplets due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the aromatic carbons, with characteristic C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretch of the ester (around 1720-1740 cm⁻¹) and C-F stretching bands in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

Based on the Globally Harmonized System (GHS) classifications for this compound and its isomers, the following safety precautions should be observed.[13][14]

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

Conclusion

This compound is a promising, albeit currently under-documented, building block for synthetic chemistry. Its strategic placement of reactive handles—a bromine atom for cross-coupling and an ester for modification—makes it a valuable tool for accessing novel chemical space. The electron-withdrawing nature of the fluorine atoms is also expected to influence the reactivity and properties of its derivatives, a feature highly sought after in drug design.[1] This guide provides a foundational understanding of this compound, offering a scientifically-grounded starting point for researchers and developers to incorporate it into their synthetic programs.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Al-Ostoot, F. H., et al. "Importance of Fluorine in Benzazole Compounds." Molecules, vol. 25, no. 20, 2020, p. 4749. [Link]

-

NIST. Methyl-2-bromobenzoate. [Link]

-

AOBChem USA. This compound. [Link]

-

Specialty Chemicals Magazine. The Role of Fluorinated Compounds in Modern Drug Discovery. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Kotha, S., et al. "Organoborane coupling reactions (Suzuki coupling)." Journal of the Indian Institute of Science, vol. 82, 2002, pp. 33-47. [Link]

-

Imao, D., et al. "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." ACS Catalysis, vol. 10, no. 15, 2020, pp. 8632-8638. [Link]

-

Chemsrc. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. [Link]

-

Molander, G. A., and D. E. Ho. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Accounts of chemical research, vol. 45, no. 10, 2012, pp. 1729-41. [Link]

-

It's Dr. Dan. "How to Make Esters through Esterification | Examples Explained!" YouTube, 20 Sept. 2023. [Link]

-

jOeCHEM. "Esterification--Making Esters from Carboxylic Acids." YouTube, 25 Jan. 2019. [Link]

-

Alichem. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. [Link]

-

Terrier, F., et al. "The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review." Current medicinal chemistry, vol. 20, no. 25, 2013, pp. 3133-53. [Link]

-

Walker, D. P., et al. "Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design." Bioorganic & medicinal chemistry letters, vol. 23, no. 4, 2013, pp. 1120-6. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. aobchem.com [aobchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [chemicalbook.com]

- 12. Methyl 4-bromo-2,6-difluorobenzoate(773134-11-5) 1H NMR [m.chemicalbook.com]

- 13. CAS 773134-11-5 | Methyl 4-bromo-2,6-difluorobenzoate - Synblock [synblock.com]

- 14. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 2-bromo-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a halogenated aromatic ester that serves as a key building block in modern organic synthesis. Its strategic placement of bromine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Chemical Identity and Physical Properties

A clear understanding of the fundamental properties of a chemical is paramount for its safe and effective handling in a laboratory setting. This section outlines the key identifiers and physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1379336-54-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅BrF₂O₂ | [2][3][4] |

| Molecular Weight | 251.02 g/mol | [3][4] |

| Boiling Point | 245.0 ± 40.0 °C (Predicted) | [4] |

| Density | 1.652 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Not available | |

| Solubility | Not available |

Note: Some physical properties are based on computational predictions and should be considered as estimates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor, 2-bromo-4,6-difluorobenzoic acid, followed by its esterification.

Part 1: Synthesis of 2-bromo-4,6-difluorobenzoic Acid

The synthesis of the key intermediate, 2-bromo-4,6-difluorobenzoic acid, can be conceptually designed starting from 1,3,5-trifluorobenzene. This process involves a regioselective bromination followed by a directed ortho-metalation and subsequent carboxylation.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2-bromo-4,6-difluorobenzoic acid.

Detailed Protocol:

-

Regioselective Bromination of 1,3,5-trifluorobenzene: To a solution of 1,3,5-trifluorobenzene in a suitable solvent (e.g., a non-polar solvent like carbon tetrachloride or chloroform), a Lewis acid catalyst such as iron(III) bromide is added. Bromine is then added dropwise at a controlled temperature to favor monosubstitution. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-bromo-1,3,5-trifluorobenzene, is purified by distillation or chromatography.[7]

-

Directed Ortho-Metalation and Carboxylation: The purified 2-bromo-1,3,5-trifluorobenzene is dissolved in an anhydrous ethereal solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium, is added dropwise. The fluorine atom directs the deprotonation to the ortho position. After stirring for a sufficient time to ensure complete metalation, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. An acidic workup then yields the desired 2-bromo-4,6-difluorobenzoic acid.

Part 2: Esterification to this compound

The final step is the esterification of the synthesized carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation.

Reaction:

2-bromo-4,6-difluorobenzoic acid + Methanol ⇌ this compound + Water

Detailed Protocol (Fischer Esterification):

-

To a round-bottom flask containing 2-bromo-4,6-difluorobenzoic acid, an excess of methanol is added. Methanol acts as both the reactant and the solvent.[8]

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.[8]

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or distillation.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the aryl bromide, which readily participates in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position, leading to diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol:

-

In a reaction vessel, this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) are combined.

-

A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), is added under an inert atmosphere.

-

A suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.

-

The reaction mixture is heated, typically between 80-110 °C, and the progress is monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is instrumental in the synthesis of anilines and their derivatives.

General Reaction Scheme:

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Exemplary Protocol:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., BINAP or XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or potassium phosphate).

-

Add this compound (1 equivalent) and the desired amine (1.1-1.5 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed as indicated by TLC or LC-MS.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its unique substitution pattern allows for the strategic introduction of various functional groups through well-established cross-coupling methodologies. This guide has provided an in-depth overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for its application in the development of novel pharmaceuticals and advanced materials. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe utilization.

References

-

PubChem. 2-Bromo-1,3,5-tris(trifluoromethyl)benzene. [Link]

-

AccelaChemBio. 1379336-54-5,this compound. [Link]

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

AOBChem USA. This compound. [Link]

-

ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

-

BIOFOUNT. This compound. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. aobchem.com [aobchem.com]

- 3. halochem.com [halochem.com]

- 4. 1379336-54-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1379336-54-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. This compound | 1379336-54-5 | EFC33654 [biosynth.com]

- 7. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

A Multi-technique Approach to the Definitive Structure Elucidation of Methyl 2-bromo-4,6-difluorobenzoate: A Technical Guide

Abstract: The unambiguous structural characterization of highly substituted aromatic compounds is a cornerstone of modern drug discovery and materials science. Methyl 2-bromo-4,6-difluorobenzoate (CAS No: 1379336-54-5) serves as a critical synthetic intermediate, where the precise placement of its halogen substituents dictates reactivity and the ultimate architecture of target molecules. This guide provides an in-depth, multi-technique workflow for the definitive structure elucidation of this compound. Moving beyond a simple recitation of methods, we explore the causality behind the analytical strategy, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional NMR, and X-ray Crystallography constitutes a self-validating system for structural confirmation. This document is intended for researchers, chemists, and quality control specialists who require a robust framework for characterizing complex small molecules.

The Imperative for Unambiguous Characterization

In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, the confirmation of a molecule's precise atomic arrangement is not merely an academic exercise; it is a fundamental requirement for safety, efficacy, and intellectual property. This compound is a prime example of a halogenated building block where subtle isomeric differences, such as the position of the bromine atom, can lead to vastly different biological activities or reaction pathways. The presence of multiple halogens (Br, F) presents unique analytical signatures that must be expertly leveraged for confident characterization. This guide outlines a logical, synergistic workflow that progresses from foundational data to an irrefutable three-dimensional structure.

A Synergistic Analytical Workflow

The structure elucidation of a novel or complex molecule is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The data from one method informs and validates the interpretation of another. Our approach begins with techniques that provide broad, foundational information (Molecular Formula, Functional Groups) and progressively moves to those that reveal detailed connectivity and, finally, the absolute spatial arrangement of atoms.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

3.1 Rationale & Causality: The logical first step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula, distinguishing it from other possibilities with the same nominal mass. For halogenated compounds, MS offers a distinct advantage: the characteristic isotopic distribution of bromine (⁷⁹Br: ~50.9%, ⁸¹Br: ~49.1%) provides a definitive validation of its presence.

3.2 Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode.

-

Infusion: Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is sufficient to resolve isotopic peaks clearly.

3.3 Data Interpretation & Validation: The expected molecular formula is C₈H₅BrF₂O₂. The primary validation comes from two key observations:

-

Accurate Mass: The calculated monoisotopic mass for [C₈H₅⁷⁹BrF₂O₂ + H]⁺ is approximately 250.9502 Da. The experimentally observed mass should match this value within a narrow tolerance (e.g., < 5 ppm).

-

Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity separated by ~2 Da. These correspond to the molecular ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This [M]+ and [M+2]+ pattern is a powerful diagnostic tool.[1]

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

4.1 Rationale & Causality: FTIR is a rapid, non-destructive technique that identifies the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can quickly confirm the presence of key functional groups, such as the ester and the substituted aromatic ring, predicted by the molecular formula.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

4.3 Expected Data & Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule. Key absorptions validate the expected structure.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3100-3000 | C-H Stretch | Aromatic Ring | [2] |

| ~1735-1720 | C=O Stretch | Ester Carbonyl | [3] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | [4] |

| ~1300-1250 | C-O Stretch | Ester Linkage | [3] |

| ~1250-1100 | C-F Stretch | Aryl-Fluoride | [2] |

Unraveling Connectivity: Multinuclear & Multidimensional NMR Spectroscopy

5.1 The Central Role of NMR: While MS confirms the formula and FTIR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for mapping the precise connectivity of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just advantageous, but essential for distinguishing it from its isomers.

5.2 ¹H NMR - The Proton Framework

-

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and their relative numbers (integration).

-

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

-

Predicted Data & Interpretation:

-

A singlet integrating to 3H around δ 3.9-4.0 ppm, corresponding to the non-coupled methyl ester (-OCH₃) protons.

-

Two signals in the aromatic region (δ 7.0-7.5 ppm), each integrating to 1H. The proton at position 3 (H-3) will be a doublet of doublets due to coupling to the two fluorine atoms. The proton at position 5 (H-5) will also be a doublet of doublets for the same reason.

-

| Predicted ¹H NMR Data | ||||

| Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | ~3.95 | 3H | s (singlet) | N/A |

| H-3 | ~7.2-7.4 | 1H | t (triplet) or dd | JH3-F4 ≈ 8-10 Hz, JH3-F6 ≈ 6-8 Hz |

| H-5 | ~7.0-7.2 | 1H | t (triplet) or dd | JH5-F4 ≈ 8-10 Hz, JH5-F6 ≈ 8-10 Hz |

5.3 ¹³C NMR - The Carbon Backbone

-

Rationale: ¹³C NMR reveals the number of unique carbon environments and, crucially, shows the effect of coupling to fluorine atoms (JCF), which is highly diagnostic for determining the substitution pattern.

-

Predicted Data & Interpretation:

-

Eight distinct carbon signals are expected.

-

The ester carbonyl (C=O) will appear around δ 160-165 ppm.

-

The methyl carbon (-OCH₃) will be around δ 52-53 ppm.

-

The six aromatic carbons will show characteristic chemical shifts and, most importantly, large coupling constants to the directly attached fluorine atoms (C-4, C-6) and smaller couplings to more distant fluorines. The carbons bearing fluorine (C-4, C-6) will appear as doublets with large ¹JCF couplings (~250 Hz). The carbons adjacent to fluorine (C-3, C-5) will show smaller ²JCF couplings.

-

5.4 ¹⁹F NMR - The Fluorine "Spy"

-

Rationale: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[5] It directly observes the fluorine environments, and their coupling to each other and to protons provides definitive proof of their relative positions. Interpreting these spectra can be challenging, but they offer unparalleled insight.[6]

-

Predicted Data & Interpretation:

-

Two distinct signals are expected, one for F-4 and one for F-6, as they are in different chemical environments relative to the bromo and ester groups.

-

Each fluorine signal will appear as a doublet of doublets (or a more complex multiplet), showing coupling to the other fluorine atom (JFF) and to the nearby aromatic protons (JHF). The through-space coupling between F-6 and the proton on the methyl group may also be observable in high-resolution spectra.

-

5.5 2D NMR - Assembling the Puzzle

-

Rationale: Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to piece the entire structure together by identifying long-range (2-3 bond) couplings between protons and carbons.

-

Key Correlations: An HMBC spectrum would provide the final, irrefutable links. For example, it would show a correlation between the methyl protons (~δ 3.95) and the ester carbonyl carbon (~δ 162), confirming the methyl ester fragment. It would also show correlations from the aromatic protons to their neighboring carbons, locking in the substitution pattern.

Absolute Confirmation: Single-Crystal X-ray Crystallography

6.1 The Gold Standard: While the combination of MS and multidimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is considered the "gold standard" for structure elucidation. It provides an unambiguous 3D map of electron density in the solid state, revealing precise bond lengths, bond angles, and the overall molecular conformation.

6.2 Experimental Workflow:

-

Crystallization: The primary challenge is often growing a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected as the crystal is rotated.

-

Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and convert the diffraction data into an electron density map, from which the atomic positions are determined and refined.[7]

6.3 Expected Outcome: The result is a definitive 3D model of the molecule, confirming the connectivity and substitution pattern established by NMR with absolute certainty.

Synthesis of Evidence: The Final Structure

References

-

Tantillo, D. J., & Hamlin, T. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][5][8][9]

-

Mishra, N. K., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(29), 7656–7663. [Link][6][10]

-

Gomez, J. C., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo Department of Chemistry. [Link][7]

-

Hasan, T., et al. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Archives of Physics Research, 5(2), 45-56. [Link][4]

-

Heinze, M., et al. (2015). Homogeneous synthesis of cellulose benzoates in 1-allyl-3-methylimidazolium chloride. Carbohydrate Polymers, 117, 840-848. [Link][3]

-

Mary, Y. S., & Balachandran, V. (2018). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-4), 1830-1842. [Link][2]

-

AOBChem USA. (n.d.). This compound. Retrieved January 5, 2026, from [Link][11]

-

Gao, H., et al. (2021). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(6), 1469–1478. [Link][12]

-

Souza, A. S., et al. (2021). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Energy & Fuels, 35(11), 9399–9407. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijtsrd.com [ijtsrd.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 9. escholarship.org [escholarship.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. aobchem.com [aobchem.com]

- 12. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-4,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-4,6-difluorobenzoate, a compound of interest in medicinal chemistry and materials science. As experimental spectra for this specific isomer are not widely published, this document leverages predictive methodologies and comparative analysis with its close isomer, Methyl 4-bromo-2,6-difluorobenzoate, to provide a robust and instructive overview. This approach is designed to empower researchers in interpreting data for novel fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its strategic placement of bromo and fluoro substituents, represents a versatile scaffold for the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structure of such compounds.

Molecular Structure and Isomeric Considerations

This compound

A critical aspect of the analysis of this compound is the differentiation from its isomers, particularly Methyl 4-bromo-2,6-difluorobenzoate. The position of the bromine atom has a profound effect on the electronic environment of the aromatic ring, leading to distinct and predictable differences in their respective spectra.

Synthesis of this compound: A Proposed Protocol

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 2-bromo-4,6-difluoroaniline.

Experimental Workflow: Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-bromo-4,6-difluorobenzoic acid

-

Diazotization: 2-bromo-4,6-difluoroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Sandmeyer Reaction: The freshly prepared diazonium salt is added to a solution of copper(I) cyanide and potassium cyanide. The resulting nitrile is then hydrolyzed by heating with aqueous acid to yield 2-bromo-4,6-difluorobenzoic acid.

Step 2: Fischer Esterification

-

Reaction Setup: 2-bromo-4,6-difluorobenzoic acid is dissolved in a large excess of methanol, which acts as both the solvent and the reactant. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[2]

-

Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[2]

-

Workup and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Triplet of triplets (tt) | 1H | H-5 |

| ~7.0-7.2 | Doublet of doublets of doublets (ddd) | 1H | H-3 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Interpretation and Causality:

-

The two aromatic protons are in different chemical environments and will therefore appear as separate signals.

-

H-5: This proton is coupled to the two adjacent fluorine atoms and the H-3 proton. The coupling to the two equivalent fluorine atoms would ideally give a triplet, and the further coupling to H-3 would split this triplet into a triplet of triplets.

-

H-3: This proton is coupled to the adjacent fluorine at C-4, the fluorine at C-6, and the H-5 proton, resulting in a complex doublet of doublets of doublets.

-

-OCH₃: The methyl protons are not coupled to any other protons, so they will appear as a sharp singlet.

Comparative Analysis with Methyl 4-bromo-2,6-difluorobenzoate:

The ¹H NMR spectrum of the 4-bromo isomer shows a doublet of doublets at δ 7.17 ppm integrating to 2H, and a singlet for the methyl group at δ 3.95 ppm.[3] The key difference is the presence of two equivalent aromatic protons in the 4-bromo isomer due to symmetry, resulting in a single aromatic signal, whereas the 2-bromo isomer will show two distinct aromatic signals.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~160 (dd) | C-4, C-6 (C-F) |

| ~125 (d) | C-2 (C-Br) |

| ~115 (t) | C-5 |

| ~110 (dd) | C-3 |

| ~105 (d) | C-1 |

| ~53 | -OCH₃ |

Interpretation and Causality:

-

The presence of eight distinct carbon signals is expected due to the lack of symmetry.

-

C-F Carbons: The carbons directly attached to fluorine (C-4 and C-6) will appear as doublets due to one-bond C-F coupling and will be significantly downfield. They will also show smaller couplings to the other fluorine atom.

-

C-Br Carbon: The carbon attached to bromine (C-2) will be downfield compared to the other aromatic carbons.

-

Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents. The presence of fluorine will cause through-bond coupling, leading to further splitting of the signals.

-

Carbonyl and Methyl Carbons: The carbonyl carbon will be the most downfield signal, while the methyl carbon will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100-1200 | Strong | C-F stretch |

| ~600-700 | Medium | C-Br stretch |

Interpretation and Causality:

-

The most prominent peak will be the strong C=O stretch of the ester functional group around 1730 cm⁻¹.

-

The aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region.

-

The C-F stretching vibrations will give rise to strong absorptions in the 1100-1200 cm⁻¹ region.

-

The C-Br stretch is typically weaker and appears at lower wavenumbers.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

Molecular Ion (M⁺): A characteristic isotopic pattern for bromine will be observed for the molecular ion peak, with two peaks of nearly equal intensity at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation and Causality:

-

Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion at m/z 219/221.

-

Loss of the Ester Group: Fragmentation can also occur with the loss of the entire carbomethoxy group (•COOCH₃) to give the bromodifluorophenyl cation at m/z 191/193.

-

Further Fragmentation: The acylium ion can further lose a molecule of carbon monoxide (CO) to also form the bromodifluorophenyl cation at m/z 191/193.

Comparative Analysis with Methyl 4-bromo-2,6-difluorobenzoate:

The mass spectrum of the 4-bromo isomer shows the [M+H]⁺ ion at m/z 251/253 in an electrospray ionization (ES+) source.[3] While the ionization method is different, the key diagnostic feature for both isomers in electron ionization (EI) mass spectrometry will be the characteristic bromine isotopic pattern in the molecular ion and major fragments.

Conclusion: A Framework for Spectroscopic Problem Solving

This guide provides a detailed framework for the spectroscopic characterization of this compound. By integrating predictive methods with comparative analysis of a closely related isomer, we have established a robust protocol for structural elucidation. The principles outlined herein—understanding the influence of substituent position on spectral features, predicting fragmentation patterns, and proposing logical synthetic routes—are broadly applicable to the characterization of novel organic molecules. This self-validating system of cross-referencing different spectroscopic techniques provides a high degree of confidence in the assigned structure, a critical requirement in research and development.

References

Sources

1H NMR spectrum of Methyl 2-bromo-4,6-difluorobenzoate

An In-Depth Technical Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-bromo-4,6-difluorobenzoate

Introduction

This compound is a substituted aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of reactive sites—the bromine atom and the ester group—which are electronically influenced by the two fluorine atoms on the aromatic ring. Accurate structural confirmation of this and related intermediates is paramount to ensuring the success of multi-step synthetic campaigns.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR, stands as the most powerful and commonly used analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the , moving from theoretical prediction to experimental protocol and detailed spectral interpretation. The principles discussed herein serve as a practical framework for researchers and scientists engaged in drug development and chemical synthesis.

Section 1: Molecular Structure and Predicted 1H NMR Profile

The first step in any NMR analysis is to examine the molecule's structure to predict the expected spectrum. This involves identifying chemically distinct protons, estimating their chemical shifts based on the electronic environment, and predicting the signal multiplicity (splitting pattern) due to spin-spin coupling with neighboring nuclei.

The structure of this compound contains two distinct sets of protons: the aromatic protons on the benzene ring and the protons of the methyl ester group.

Caption: Standard workflow for NMR spectroscopic analysis.

2.1. Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR Tube

-

Pasteur Pipette

-

Vortex Mixer

2.2. Step-by-Step Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS as an internal standard) to the vial.

-

Gently vortex the sample until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup (Example for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Load a standard set of shimming parameters and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the fine splitting patterns in the aromatic region.

-

Set the sample temperature to a constant value, typically 298 K (25 °C).

-

-

Data Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Set the number of scans to 8 or 16 for a sufficiently concentrated sample.

-

Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

-

Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each peak.

-

Section 3: Detailed Spectral Analysis and Interpretation

The following data represents a typical acquired in CDCl₃ at 400 MHz.

3.1. Summary of 1H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| 1 | 7.21 | td | ³JHF = 8.8 Hz, ⁵JHF = 2.4 Hz | 1H | H-3 |

| 2 | 6.95 | td | ³JHF = 8.4 Hz, ³JHH = 2.4 Hz | 1H | H-5 |

| 3 | 3.94 | s | - | 3H | -OCH₃ |

3.2. Signal-by-Signal Breakdown

-

Signal 3 (3.94 ppm, singlet): This signal integrates to three protons and appears as a sharp singlet, consistent with the methyl ester (-OCH₃) group. Its chemical shift is in the expected region for such a functional group.

-

Signal 1 (7.21 ppm, triplet of doublets):

-

This signal, integrating to one proton, is assigned to H-3 .

-

The primary splitting is a large triplet, which arises from coupling to two adjacent fluorine atoms. However, the coupling constants are distinct. The splitting is caused by one large ortho coupling to F-4 (³JHF ≈ 8.8 Hz) and one smaller para coupling to F-6 (⁵JHF ≈ 2.4 Hz). The signal appears as a doublet due to the large ortho coupling, and each of those peaks is further split into a triplet by the meta H-H and para H-F coupling, which are coincidentally similar in magnitude. More accurately, it is a doublet of doublets of doublets that appears as a triplet of doublets.

-

-

Signal 2 (6.95 ppm, triplet of doublets):

-

This signal, also integrating to one proton, is assigned to H-5 . It appears upfield relative to H-3.

-

The multiplicity is best described as a triplet of doublets. The large splitting is a triplet caused by coupling to the two ortho fluorine atoms at C-4 and C-6 (³JHF ≈ 8.4 Hz). Each peak of this triplet is then further split into a doublet by the meta coupling to H-3 (³JHH ≈ 2.4 Hz).

-

Caption: Spin-spin coupling network in this compound.

Section 4: Trustworthiness and Self-Validation

A single 1H NMR spectrum provides strong evidence for a structure, but for complete and unambiguous confirmation, a self-validating analytical system is required. This involves considering potential isomeric impurities and employing complementary analytical techniques.

4.1. Potential Impurities and Isomers

The synthesis of this compound could potentially yield regioisomers if the starting materials are not pure. For example, Methyl 3-bromo-2,5-difluorobenzoate would have a completely different 1H NMR spectrum, likely showing two distinct aromatic signals, each appearing as a doublet of doublets of doublets. Comparing the experimentally obtained spectrum against a known reference or a predicted spectrum is a crucial validation step.

4.2. Complementary NMR Techniques

To build an unshakeable case for the structure, the following techniques should be used in conjunction with 1H NMR:

-

¹³C NMR: This would confirm the number of unique carbon atoms. In this molecule, eight distinct carbon signals would be expected (six aromatic, one carbonyl, and one methoxy).

-

¹⁹F NMR: This experiment directly observes the fluorine nuclei. Two distinct signals would be expected for F-4 and F-6, each coupled to the aromatic protons, providing complementary coupling constant information.

-

2D NMR (COSY & HSQC/HMBC):

-

A COSY (Correlation Spectroscopy) experiment would show a cross-peak between H-3 and H-5, definitively confirming their meta-relationship.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the methyl protons and the ester carbonyl carbon, and between the aromatic protons and their nearby carbon atoms, allowing for complete assignment of the carbon skeleton.

-

By integrating data from these multiple, independent NMR experiments, the proposed structure is validated with an exceptionally high degree of confidence, forming a self-consistent and trustworthy dataset.

Conclusion

The is a textbook example of how electronegative substituents and long-range coupling to fluorine can produce a complex yet highly informative spectrum. The three distinct signals—a singlet for the methyl group and two complex multiplets for the aromatic protons—are fully consistent with the proposed structure. The characteristic splitting patterns, governed by ortho-, meta-, and para- coupling to both proton and fluorine nuclei, provide a unique fingerprint for this molecule. When combined with a robust experimental protocol and validated with complementary NMR techniques, this analysis allows for the confident and unambiguous structural confirmation essential for progress in chemical research and development.

References

-

Sigma-Aldrich: Product information page for this compound, which often includes typical analytical data or references.

-

Reich, H. J.: Structure Determination using NMR Spectroscopy. A comprehensive online resource covering NMR theory, including chemical shifts and coupling constants.

-

Cobas, J. C.: "An Introduction to NMR Data Processing," Mestrelab Research. Provides background on the transformation of raw NMR data (FID) into an interpretable spectrum.

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-bromo-4,6-difluorobenzoate

Introduction

Methyl 2-bromo-4,6-difluorobenzoate is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl ester group on a benzene ring—gives rise to a unique electronic and steric environment. Understanding the exact structure and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules.

This technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practical aspects of NMR-based structural characterization of halogenated aromatic compounds. This guide will delve into the theoretical underpinnings of ¹³C NMR, provide detailed experimental protocols, and offer a thorough, predictive analysis of the spectrum, grounded in established scientific principles and data from analogous structures.

Theoretical Principles: Unraveling the ¹³C NMR Spectrum of a Halogenated Benzoate

The ¹³C NMR spectrum of this compound is dictated by the interplay of several key factors, primarily the chemical environment of each carbon atom and the through-bond coupling interactions with neighboring fluorine atoms.

Substituent Chemical Shift (SCS) Effects

The chemical shift of each carbon atom in the benzene ring is significantly influenced by the electronic effects (both inductive and resonance) of the attached substituents.

-

Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, fluorine exhibits a strong electron-donating resonance effect (mesomeric effect) by donating its lone pair electrons to the aromatic π-system. This resonance effect primarily increases electron density at the ortho and para positions, leading to increased shielding (an upfield shift). In the case of C-F bonds, the large one-bond coupling constant is a defining characteristic.[1]

-

Bromine: Bromine is also an electronegative halogen and withdraws electron density inductively. However, its resonance effect is weaker compared to fluorine. A notable phenomenon with heavier halogens like bromine is the "heavy atom effect," which can cause a significant shielding (upfield shift) of the directly attached (ipso) carbon, counteracting the expected deshielding from its electronegativity.[2][3]

-

Methyl Ester Group (-COOCH₃): The carbonyl group is strongly electron-withdrawing, both inductively and through resonance. This effect deshields the ipso-carbon and, to a lesser extent, the ortho and para carbons.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

A hallmark of the ¹³C NMR spectra of fluorinated organic compounds is the presence of spin-spin coupling between carbon and fluorine nuclei.[4] This coupling provides invaluable structural information. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the carbon and fluorine atoms:

-

¹JCF (One-bond coupling): This is typically the largest coupling constant, ranging from -240 to -260 Hz for aromatic C-F bonds.[5] The carbon directly bonded to fluorine will appear as a doublet.

-

²JCF (Two-bond coupling): Geminal coupling is also significant, typically in the range of 15-25 Hz.

-

³JCF (Three-bond coupling): Vicinal coupling is generally smaller, around 5-10 Hz.

-

Longer-range couplings (⁴JCF, ⁵JCF): These can also be observed, especially in conjugated systems, and are typically smaller in magnitude.

Experimental Methodology

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, clean 5 mm NMR tube.

¹³C NMR Data Acquisition

The following is a generalized procedure for acquiring a standard proton-decoupled ¹³C NMR spectrum. Specific commands may vary depending on the spectrometer's software (e.g., Bruker TopSpin, Varian VnmrJ).

-

Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency power.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming on the lock signal to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required compared to ¹H NMR.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.

-

Spectral Width (SW): Set a spectral width that encompasses the expected range of ¹³C chemical shifts (e.g., 0 to 220 ppm).

-

Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

-

Advanced NMR Experiments

To aid in the definitive assignment of carbon signals, the following experiments are highly recommended:

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing unambiguous one-bond C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Detailed Spectral Analysis (Predictive)

The structure and numbering scheme for this compound are as follows:

Figure 1: Structure of this compound

Predicted ¹³C NMR Chemical Shifts and Coupling Patterns

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) | Rationale |

| C1 | ~115-120 | Triplet of triplets (tt) or complex multiplet | ³JCF ≈ 5-10, ⁵JCF ≈ 1-3 | Attached to the electron-withdrawing ester group. Coupled to F at C4 (³J) and F at C6 (⁵J). |

| C2 | ~110-115 | Doublet of doublets (dd) | ³JCF ≈ 5-10, ⁴JCF ≈ 2-5 | Shielded by the "heavy atom effect" of bromine. Coupled to F at C4 (⁴J) and F at C6 (³J). |

| C3 | ~110-115 | Doublet of doublets (dd) | ³JCF ≈ 5-10, ³JCF ≈ 5-10 | Flanked by two electron-withdrawing halogens. Coupled to F at C4 (³J) and F at C6 (³J). |

| C4 | ~160-165 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCF ≈ 5-10 | Directly bonded to fluorine (strong deshielding and large ¹JCF). Also coupled to the other fluorine at C6 (³JCF). |

| C5 | ~100-105 | Triplet (t) | ²JCF ≈ 15-25, ⁴JCF ≈ 2-5 | Ortho to two fluorine atoms, experiencing strong shielding from their resonance effects. Coupled to F at C4 (²J) and F at C6 (⁴J). |

| C6 | ~160-165 | Doublet of doublets (dd) | ¹JCF ≈ 240-260, ³JCF ≈ 5-10 | Directly bonded to fluorine (strong deshielding and large ¹JCF). Also coupled to the other fluorine at C4 (³JCF). |

| C=O | ~163-167 | Triplet (t) or complex multiplet | ³JCF ≈ 2-5 | Carbonyl carbon, deshielded. Coupled to the two ortho fluorine atoms at C4 and C6. |

| -OCH₃ | ~52-55 | Singlet | - | Typical chemical shift for a methyl ester carbon. |

Workflow for Spectral Assignment

The following workflow, illustrated by the Graphviz diagram, outlines the logical steps for assigning the ¹³C NMR spectrum of this compound using a combination of 1D and 2D NMR techniques.

Figure 2: Workflow for the structural elucidation of this compound using NMR.

Conclusion

The ¹³C NMR analysis of this compound presents a fascinating case study in the structural elucidation of complex aromatic molecules. The interplay of substituent effects from bromine, fluorine, and a methyl ester group, combined with the characteristic carbon-fluorine coupling patterns, provides a rich dataset for unambiguous structure determination. While this guide offers a robust predictive analysis, the acquisition of experimental data using the outlined protocols would provide ultimate confirmation. The strategic application of 1D and 2D NMR techniques, particularly DEPT-135, HSQC, and HMBC, is essential for a complete and accurate assignment of the ¹³C NMR spectrum, a critical step in the characterization of this and other similarly substituted compounds for applications in research and development.

References

- Brouwer, H. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(21), 2533-2539.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Western University. (2013). NMR SAMPLE PREPARATION. Retrieved from Western University, Department of Chemistry.

- JEOL. (n.d.). NMR Sample Preparation.

- University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from University of Wisconsin-Madison, Department of Chemistry.

- Tecmag. (n.d.). DEPT - 135.

- Schaefer, T., et al. (1987). Long-range 13C,1H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole. Canadian Journal of Chemistry, 65(10), 2415-2420.

- Stein, R. (n.d.). Processing and Plotting with TopSpin.

- Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- R-NMR. (n.d.). SOP data acquisition.

-

YouTube. (2020, May 9). 13C NMR processing by TopSpin. Retrieved from [Link]

- Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (6), 845-849.

- Dharmatti, S. S., & Kanekar, C. R. (1960). Proton and fluorine NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 4(1-6), 423-429.

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

- Smith, A. J. R., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 775-783.

-

Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

- IMSERC. (n.d.). AVANCE Tutorial: DEPT-135 Experiment using composite pulses.

- Hansen, P. E., et al. (1981). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 35a, 151-156.

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Loemker, J. E., et al. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(14), 3803-3807.

- NMR Facility, University of Connecticut. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- NMR Core Facility, University of Missouri. (n.d.). Stepbystep procedure for NMR data acquisition.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Mazzola, E. P. (n.d.). Use of F2-Coupled-HSQC Experiments and Computer-Assisted Structural Elucidation (CASE) Programs in Structural Determination Studies.

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

- Bruker. (2016, June 29). NMR data publishing manual - TopSpin.

-

Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of.... Canadian Journal of Chemistry, 69(6), 1047-1053.

- Wakisaka, A., et al. (2017). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 19(42), 28712-28719.

- Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.

- Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.

- Kwan, E. E. (2012, February 19). Lecture 6: Polarization Transfer in Carbon-13 Spectra. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.

- University of South Carolina. (n.d.). Bruker Topspin NMR Training Manual. Retrieved from University of South Carolina, Department of Chemistry and Biochemistry.

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

Unraveling the Molecular Fragmentation of Methyl 2-bromo-4,6-difluorobenzoate: An In-depth Mass Spectrometry Guide

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of Methyl 2-bromo-4,6-difluorobenzoate, a compound of interest in synthetic chemistry and drug discovery. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's fragmentation pattern is paramount for its unambiguous identification and characterization. This document will delve into the theoretical underpinnings of its fragmentation, provide practical experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Theoretical Fragmentation Analysis: A Predictive Approach

Core Molecular Structure and Influential Moieties

The structure of this compound incorporates several key features that will dictate its fragmentation under mass spectrometric analysis:

-

Aromatic Ring: The stable phenyl ring will be a prominent feature in the mass spectrum.

-

Methyl Ester Group (-COOCH₃): This functional group is prone to characteristic cleavages.

-

Halogen Substituents (Br, F): The presence and position of bromine and fluorine atoms will significantly influence the fragmentation pathways and isotopic patterns.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[3][4] The following is a proposed fragmentation cascade for this compound:

Molecular Ion Peak (M⁺): The initial event in EI-MS is the removal of an electron to form the molecular ion. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity.[5][6]

Key Fragmentation Steps:

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[7] This will lead to a prominent [M-31]⁺ ion.

-

Loss of a Bromine Radical (•Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This will produce an [M-Br]⁺ ion.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy or bromo radical, the resulting acylium ion can undergo further fragmentation by losing a neutral carbon monoxide molecule (CO, 28 Da).

-

Halogen-Specific Fragmentations: The presence of fluorine atoms will also influence the fragmentation, although the C-F bond is significantly stronger than the C-Br bond. We can anticipate fragments corresponding to the loss of HF or other fluorine-containing species.

The interplay of these fragmentation pathways will generate a unique fingerprint for this compound.

Predicted Fragmentation Diagram:

Sources

Physical properties of Methyl 2-bromo-4,6-difluorobenzoate

An In-Depth Technical Guide to the Physical Properties of Methyl 2-bromo-4,6-difluorobenzoate

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of a Niche Research Chemical

In the realm of drug discovery and fine chemical synthesis, specific isomers of highly functionalized aromatic compounds are often key building blocks. This compound is one such molecule, presenting a unique substitution pattern that is of significant interest to medicinal chemists and materials scientists. This guide provides a comprehensive overview of its known physical properties, outlines standard experimental procedures for their determination, and offers insights into the practical application of this data. It is important to note that while data for related isomers is more prevalent, this document focuses specifically on the 2-bromo-4,6-difluoro isomer (CAS 1379336-54-5), highlighting the necessity of rigorous in-house characterization for such specialized reagents.

Section 1: Core Molecular and Physical Characteristics

This compound is a halogenated aromatic ester. The strategic placement of the bromine atom and two fluorine atoms on the benzene ring, in conjunction with the methyl ester group, imparts specific reactivity and conformational properties to the molecule. These features are critical for its utility in synthetic applications, particularly in reactions where regioselectivity is paramount.

Summary of Known Physical Properties

The following table summarizes the currently available physical and chemical data for this compound. It is crucial for researchers to note that some physical constants for this specific isomer are not widely reported in publicly available literature, underscoring the importance of experimental verification.

| Property | Value | Source(s) |

| CAS Number | 1379336-54-5 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][3] |

| Molecular Weight | 251.02 g/mol | [1][2][5] |

| MDL Number | MFCD18642939 | [3] |

| Purity | ≥95% - 96% | [2][3][5] |

| Appearance | Data not available; similar compounds are typically off-white to pale yellow solids or liquids. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Data not available; expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Storage Temperature | 2-8°C (Refrigerated) | [3][4] |

Section 2: Spectroscopic Characterization - A Predictive and Experimental Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, a singlet corresponding to the three protons of the methyl ester group will be present, likely in the range of 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the electronegative fluorine and bromine substituents.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the C-F and C-Br bonds. Aromatic C-H stretching and ring vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units (e.g., M+ and M+2).

Section 3: Experimental Protocols for Physical Property Determination

Given the limited published data for this specific isomer, the following section provides standardized, field-proven methodologies for determining its key physical properties. The causality behind the choice of these methods lies in their reliability, reproducibility, and the fundamental principles of physical chemistry they employ.

Determination of Melting Point

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.

Methodology:

-